2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
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Overview
Description
2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the 2-azabicyclo[3.2.1]octane family, which is known for its significant potential in drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one typically involves multiple steps, starting from simpler organic molecules The key steps often include the formation of the azabicyclo[32Common reagents used in these reactions include palladium catalysts and various organic solvents .
Industrial Production Methods
This would include the use of large-scale reactors and continuous flow chemistry techniques to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has a wide range of scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
What sets 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This gives it distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-11-9-13-7-8-14(10-11)19(13)17(20)12(2)21-16-6-4-3-5-15(16)18/h3-6,12-14H,1,7-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPETAIXISQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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